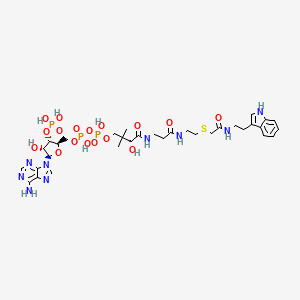

CoA-s-acetyl tryptamine

Description

Propriétés

Formule moléculaire |

C33H48N9O17P3S |

|---|---|

Poids moléculaire |

967.8 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |

InChI |

InChI=1S/C33H48N9O17P3S/c1-33(2,28(46)31(47)37-10-8-23(43)36-11-12-63-15-24(44)35-9-7-19-13-38-21-6-4-3-5-20(19)21)16-56-62(53,54)59-61(51,52)55-14-22-27(58-60(48,49)50)26(45)32(57-22)42-18-41-25-29(34)39-17-40-30(25)42/h3-6,13,17-18,22,26-28,32,38,45-46H,7-12,14-16H2,1-2H3,(H,35,44)(H,36,43)(H,37,47)(H,51,52)(H,53,54)(H2,34,39,40)(H2,48,49,50)/t22-,26-,27-,28+,32-/m1/s1 |

Clé InChI |

ZRDQFWRSRPZOSQ-GMHMEAMDSA-N |

SMILES isomérique |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCC(=O)NCCC4=CNC5=CC=CC=C54)O |

SMILES canonique |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC(=O)NCCC4=CNC5=CC=CC=C54)O |

Origine du produit |

United States |

Enzymatic Biosynthesis of N Acetyltryptamine: Precursor to Coa S Acetyl Tryptamine Analogs

Tryptophan Metabolism and Tryptamine (B22526) Formation

The initial phase in the biosynthesis of N-acetyltryptamine involves the conversion of the essential amino acid tryptophan to tryptamine. nih.gov This transformation is primarily carried out by the enzyme tryptophan decarboxylase, although alternative routes also exist within biological systems.

Tryptophan Decarboxylase (TDC) Activity and Regulation

Tryptophan decarboxylase (TDC) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the decarboxylation of L-tryptophan to produce tryptamine. mdpi.commelatonin-research.net This reaction is often the initial and rate-limiting step in the biosynthesis of various secondary metabolites, including serotonin (B10506) and melatonin (B1676174) in plants. melatonin-research.netmdpi.com TDC exhibits a high degree of specificity for its substrate, L-tryptophan, distinguishing it from other aromatic amino acid decarboxylases that may act on a broader range of amino acids. mdpi.com

The expression and activity of TDC are subject to regulation by various factors. In plants, TDC gene expression can be induced by environmental stressors such as pesticides and exposure to fungal elicitors. scilit.comresearchgate.net For instance, in Catharanthus roseus cell cultures, treatment with a fungal elicitor leads to a rapid and temporary increase in TDC mRNA levels, followed by a rise in TDC enzyme activity. researchgate.net Similarly, in rice (Oryza sativa), exposure to the herbicide fluroxypyr-meptyl (B42059) results in increased TDC activity. scilit.com In pepper plants (Capsicum annuum), the expression of TDC genes is differentially regulated during fruit ripening and in response to nitric oxide treatment. melatonin-research.net These findings suggest that TDC activity is tightly controlled at the transcriptional level to modulate the flux of tryptophan into specific metabolic pathways in response to developmental and environmental cues. researchgate.netresearchgate.net

Alternative Tryptamine Biosynthetic Routes in Biological Systems

While the decarboxylation of tryptophan by TDC is the primary route for tryptamine synthesis, alternative pathways have been identified in various organisms. In some biological systems, tryptamine can be formed through the action of a broadly distributed aromatic amino acid decarboxylase (DDC), which can also act on other amino acids. nih.gov

In the yeast Saccharomyces cerevisiae, an alternative pathway for serotonin biosynthesis has been proposed where L-tryptophan is first decarboxylated to tryptamine, which is then hydroxylated by tryptamine 5-hydroxylase (T5H) to form serotonin. csic.es This contrasts with the more common pathway in vertebrates where tryptophan is first hydroxylated to 5-hydroxytryptophan (B29612) (5-OH-Trp) and then decarboxylated. csic.es Although S. cerevisiae may lack the enzyme to directly synthesize 5-OH-Trp from L-tryptophan, it can convert exogenously supplied 5-OH-Trp into tryptamine, serotonin, and N-acetylserotonin. csic.es

Furthermore, in citrus plants, it is hypothesized that after its formation via TDC, tryptamine can undergo N-methylation prior to hydroxylation, suggesting a different sequence of reactions in the formation of methylated serotonin derivatives. researchgate.net The existence of these alternative routes highlights the metabolic plasticity of different organisms in producing tryptamine and its derivatives. csic.esgoogle.com

Serotonin N-Acetyltransferase (AANAT/SNAT) Catalysis of N-Acetylation

The final step in the formation of N-acetyltryptamine is the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the primary amine of tryptamine. wikipedia.org This reaction is catalyzed by the enzyme aralkylamine N-acetyltransferase (AANAT), also known as serotonin N-acetyltransferase (SNAT). wikipedia.orgfrontiersin.org

Reaction Mechanism of Acyl Transfer from Acetyl-CoA to Tryptamine

AANAT belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily of enzymes. wikipedia.orgmdpi.com The catalytic mechanism of AANAT involves a direct nucleophilic attack where the acetyl group is transferred from acetyl-CoA to the amine substrate. mdpi.com The reaction follows an ordered Bi-Bi ternary complex kinetic mechanism. mdpi.compnas.orggoogle.com In this sequential mechanism, acetyl-CoA binds to the enzyme first, which induces a conformational change that increases the enzyme's affinity for the amine substrate. google.comresearchgate.net Subsequently, tryptamine binds to the enzyme-acetyl-CoA complex, forming a ternary complex. wikipedia.orgmdpi.com

Within the active site, specific amino acid residues play crucial roles in catalysis. Histidine and tyrosine residues have been implicated in the deprotonation of the tryptamine substrate, facilitating its nucleophilic attack on the carbonyl carbon of the thioester bond in acetyl-CoA. ebi.ac.uk This leads to the formation of a tetrahedral intermediate, followed by the elimination of coenzyme A (CoA) and the formation of N-acetyltryptamine. ebi.ac.uk

Substrate Specificity and Affinity for Tryptamine and Acetyl-CoA

AANAT exhibits broad substrate specificity, acetylating various arylalkylamines. asm.org In humans, besides its primary substrate serotonin, AANAT also acetylates trace amines such as phenethylamine, tyramine, and tryptamine, leading to the formation of N-acetylphenethylamine, N-acetyltyramine, and N-acetyltryptamine, respectively. wikipedia.org

The affinity of AANAT for its substrates varies depending on the specific isoform and organism. For instance, sheep AANAT displays a Michaelis constant (Km) of 0.29 mM for acetyl-CoA and Km values for tryptamine ranging from 0.17 mM to 0.2 mM. uniprot.org In contrast, AANAT from Saccharomyces cerevisiae shows a Km of 4.7 ± 1.0 mM for tryptamine. asm.org The enzyme also has a high affinity for acetyl-CoA, with reported Km values further supporting the ordered binding mechanism where acetyl-CoA binds first. google.com Studies with substrate analogs, such as tryptophol (B1683683) (which has a hydroxyl group instead of an amine), have shown that while it can bind to the enzyme, it is not acetylated, indicating the critical role of the amine group's nucleophilicity in the catalytic reaction. google.com

Kinetic Characterization of AANAT Activity (e.g., Km, Vmax)

The kinetic parameters of AANAT, Michaelis constant (Km) and maximum velocity (Vmax), have been determined for various substrates and from different species, providing insights into the enzyme's efficiency. du.ac.inlibretexts.org The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, and a lower Km generally indicates a higher affinity of the enzyme for the substrate. du.ac.inyoutube.com Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. du.ac.inyoutube.com

Kinetic studies on sheep AANAT have reported Km values of 0.17 mM and 0.2 mM for tryptamine and 0.29 mM for acetyl-CoA. uniprot.org For serotonin, the Km is 0.31 mM. uniprot.org The Vmax for rat AANAT shows a significant day-night variation, with values of 1.5 nmol/h/mg during the day and 175 nmol/h/mg at night, highlighting its role in circadian rhythms. uniprot.org Recombinant AANAT from Chlamydomonas reinhardtii exhibited a Km of 247 μM and a Vmax of 5.4 pkat/mg protein with serotonin as the substrate. nih.gov These kinetic data are essential for understanding the catalytic efficiency and regulatory properties of AANAT from different biological sources.

Table 1: Kinetic Parameters of AANAT from Various Species

| Species | Substrate | Km | Vmax | Reference |

|---|---|---|---|---|

| Ovis aries (Sheep) | Tryptamine | 0.17 mM, 0.2 mM | - | uniprot.org |

| Ovis aries (Sheep) | Acetyl-CoA | 0.29 mM | - | uniprot.org |

| Ovis aries (Sheep) | Serotonin | 0.31 mM | - | uniprot.org |

| Rattus norvegicus (Rat) | - | - | 1.5 nmol/h/mg (day) | uniprot.org |

| Rattus norvegicus (Rat) | - | - | 175 nmol/h/mg (night) | uniprot.org |

| Saccharomyces cerevisiae | Tryptamine | 4.7 ± 1.0 mM | - | asm.org |

| Chlamydomonas reinhardtii | Serotonin | 247 µM | 5.4 pkat/mg protein | nih.gov |

Influence of pH and Temperature on AANAT Catalysis

The catalytic efficiency of arylalkylamine N-acetyltransferase (AANAT), the enzyme responsible for the synthesis of N-acetyltryptamine, is significantly influenced by environmental factors, particularly pH and temperature. The optimal conditions for AANAT activity can vary depending on the source organism, reflecting evolutionary adaptations.

The pH of the reaction environment dictates the ionization state of the enzyme's active site residues and the substrates, which is crucial for substrate binding and the catalytic mechanism. For instance, AANAT sourced from the alga Chlamydomonas reinhardtii (CrAANAT) displays peak activity at a pH of 8.8. nih.gov This preference for an alkaline environment is characteristic of many plant-derived serotonin N-acetyltransferases (SNATs). In contrast, animal AANATs typically function optimally in a more neutral to slightly acidic environment, with a reported optimal pH of around 6.7. nih.gov For example, studies on pineal AANAT from mice and macaques have utilized buffers with a pH of 6.5 and 6.8, respectively. bioscientifica.comoup.com The activity of CrAANAT was observed to be four times lower at pH 6.5 than at its optimum of pH 8.8, highlighting the sensitivity of the enzyme to pH changes. nih.gov

Temperature also plays a critical role in AANAT catalysis by affecting the enzyme's structural stability and the kinetic energy of the reacting molecules. For CrAANAT, the highest activity was recorded at 45°C, with significant activity also present at 37°C. nih.gov This high activity at 37°C is similar to that of animal AANATs, which are adapted to function at mammalian body temperatures. nih.gov Research on AANAT from various species, including rhesus macaques and mice, commonly involves incubation at 37°C to measure enzymatic activity. bioscientifica.comoup.com The differing optimal temperatures between plant and animal AANATs, such as the higher optima of 45°C to 55°C for some plant enzymes, underscore the diverse adaptations of this enzyme across different life forms. nih.gov

Table 1: Influence of pH and Temperature on AANAT from Various Sources

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Chlamydomonas reinhardtii (CrAANAT) | 8.8 | 45 | nih.gov |

| Animal AANATs (General) | ~6.7 | ~37 | nih.gov |

| Macaca mulatta (Pineal) | 6.8 (Assay Condition) | 37 (Assay Condition) | oup.com |

| Mus musculus (Pineal) | 6.5 (Assay Condition) | 37 (Assay Condition) | bioscientifica.com |

| Greater Horseshoe Bat | 7.5 (Assay Condition) | Room Temperature | nih.gov |

Stereoselectivity in AANAT-Catalyzed Reactions

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. In enzymatic catalysis, this selectivity is a hallmark feature, arising from the highly ordered, three-dimensional structure of the enzyme's active site. libretexts.org The active site binds substrates in a specific orientation, facilitating the reaction pathway that leads to a particular stereochemical outcome. libretexts.org

Arylalkylamine N-acetyltransferase (AANAT) exhibits stereoselectivity in its catalytic function. Research has demonstrated that the enzyme can distinguish between different enantiomers of a substrate. For example, when presented with a racemic mixture of alpha-methyltryptamine (B1671934), AANAT showed a clear preference for one enantiomer over the other. rhea-db.org The enzyme displayed an approximate 9:1 stereoselectivity for the R-enantiomer of alpha-methyltryptamine compared to the S-enantiomer. rhea-db.org This indicates that the R-enantiomer fits more productively into the active site, leading to a more efficient catalytic conversion.

This inherent stereoselectivity is a direct consequence of the chiral environment of the AANAT active site. The specific arrangement of amino acid residues creates a binding pocket that preferentially accommodates one stereoisomer. libretexts.org The substrate must adopt a precise orientation for the acetyl group transfer from acetyl-CoA to occur effectively. Any deviation from this optimal orientation, such as that presented by the less-favored stereoisomer, results in a significantly reduced reaction rate. rhea-db.org This principle ensures the production of specific stereoisomers of N-acetylated products, which is critical for their designated biological functions.

Structural and Mechanistic Insights into Coa S Acetyl Tryptamine As an Aanat Inhibitor

Design and Development of CoA-S-Acetyl Tryptamine (B22526) Bisubstrate Analogs

The design of CoA-S-acetyl tryptamine is rooted in the concept of bisubstrate analogs, which are molecules that mimic the ternary complex formed by the enzyme and its two substrates during the catalytic reaction. nih.gov AANAT follows an ordered Bi-Bi kinetic mechanism where acetyl-CoA (AcCoA) binds first, followed by the arylalkylamine substrate, such as serotonin (B10506) or tryptamine. pnas.orgnih.gov This leads to the formation of a ternary complex before the acetyl group is transferred. pnas.org

This compound was designed to replicate this transient state by covalently linking a tryptamine moiety to Coenzyme A (CoA) via an acetyl bridge. pnas.org This design strategy has been successfully employed for other enzymes in the GCN5-related N-acetyltransferase (GNAT) superfamily, to which AANAT belongs. nih.govwikipedia.org The synthesis of this potent bisubstrate inhibitor was achieved through an AANAT-catalyzed alkylation reaction between N-bromoacetyltryptamine (BAT) and Coenzyme A (CoASH). pnas.orgresearchgate.net While highly potent in vitro, with a Ki value of approximately 50-90 nM, its utility in vivo is limited due to a cluster of negative charges that likely prevent it from crossing cell membranes. nih.govpnas.org

The development of such analogs has been instrumental in elucidating the structural and functional characteristics of the AANAT active site.

Table 1: Key Compounds in the Development of this compound

| Compound Name | Role/Significance |

|---|---|

| Acetyl-CoA (AcCoA) | Natural co-substrate for AANAT. pnas.org |

| Tryptamine | A substrate for AANAT, used in inhibitor design. pnas.org |

| N-bromoacetyltryptamine (BAT) | A precursor that reacts with CoASH to form the bisubstrate inhibitor. pnas.orgresearchgate.net |

| Coenzyme A (CoASH) | Reacts with BAT to form the bisubstrate inhibitor. pnas.orgresearchgate.net |

| This compound | A potent bisubstrate analog inhibitor of AANAT. nih.gov |

Molecular Interactions and Binding Modes within AANAT Active Site

The binding of this compound to the AANAT active site has provided profound insights into the enzyme's function, revealing key molecular interactions and the plasticity of the catalytic site.

X-ray crystallographic studies of AANAT in complex with bisubstrate analogs, including this compound, have been crucial for visualizing the inhibitor's binding mode. nih.gov One significant finding from the structure of AANAT bound to a brominated CoA-S-acetyl-tryptamine bisubstrate analog was the identification of two distinct conformations of the tryptamine moiety within the catalytic site, termed cis and trans. nih.gov However, a similar bisubstrate analog with a longer linker between the CoA and tryptamine portions showed only the trans conformation. nih.gov This observation suggests that the active site can accommodate different ligand orientations, which may be relevant to the enzyme's ability to catalyze different reactions. nih.gov The structure of human AANAT bound to a bisubstrate analog has also been determined, further contributing to our understanding of these interactions. frontiersin.org

The AANAT active site exhibits considerable conformational plasticity upon ligand binding. pnas.org The binding of the co-substrate, AcCoA, induces a conformational change that is necessary for the subsequent binding of the arylalkylamine substrate and for catalysis. researchgate.net This induced fit mechanism is a common feature among GNAT superfamily enzymes. researchgate.net One of the most flexible elements of AANAT is a region known as Loop 1, which is one of three loops that form the arylalkylamine binding pocket. nih.gov Computational simulations and structural studies have shown that this loop undergoes significant organizational changes when a substrate binds. ebi.ac.uknih.gov This flexibility is critical for the enzyme's catalytic efficiency.

Motif A: This is the most conserved motif and is centrally involved in binding the cofactor, Acetyl-CoA. mdpi.comnih.gov It adopts a characteristic alpha/beta structure that forms the cofactor binding site. nih.govnih.gov

Motif B: This motif is less conserved across the superfamily and contributes to the binding of the acceptor substrate, in this case, the arylalkylamine. nih.govmdpi.com The structural variations in Motif B allow different GNAT enzymes to recognize a wide array of substrates. mdpi.com

The structure of AANAT complexed with the bisubstrate inhibitor clearly shows how these motifs contribute to creating the binding pockets for both the CoA and tryptamine portions of the inhibitor. nih.gov

Several key amino acid residues within the AANAT active site play crucial roles in catalysis and substrate binding.

Histidine: Two conserved histidine residues, His120 and His122, are located in the active site. mdpi.comnih.gov These residues are thought to function as part of a "proton wire," facilitating the deprotonation of the amine substrate, which is a key step in the catalytic mechanism. mdpi.com Kinetic studies on mutants of these histidines suggest they contribute to the chemical step of acetyl transfer. nih.gov

Tyrosine: A conserved tyrosine, Tyr168, is critical for catalysis, contributing significantly to the acetyltransferase chemical step. nih.gov It is believed to act as a proton donor to the CoA thiolate leaving group. mdpi.com Mutating this tyrosine to phenylalanine (Y168F) dramatically reduces the enzyme's catalytic efficiency. nih.gov

Proline: Proline residues, particularly Pro-64 located in the flexible Loop 1, have a significant impact on the enzyme's activity. ebi.ac.uknih.gov The rigid structure of proline introduces a specific kink in the loop, which appears to focus the loop's movement and favor a conformation that is optimal for catalysis. nih.gov Mutations that increase the flexibility of this region paradoxically lead to reduced enzyme activity. researchgate.netnih.gov

Table 2: Key Residues in the AANAT Active Site

| Residue(s) | Location/Motif | Proposed Function |

|---|---|---|

| His120, His122 | Active Site | Part of a proton wire, facilitates substrate deprotonation. mdpi.com |

| Tyr168 | Active Site | Acts as a proton donor to the CoA thiolate leaving group. mdpi.comnih.gov |

| Pro-64 | Loop 1 | Provides structural rigidity to a flexible loop, enhancing catalytic efficiency. ebi.ac.uknih.gov |

Kinetic Inhibition Mechanisms (e.g., Ordered BiBi, Bi Uni)

Kinetic studies have been fundamental in elucidating the mechanism of AANAT and its inhibition. The enzyme's primary acetyltransferase function follows an Ordered Bi-Bi kinetic mechanism. pnas.orgnih.gov This means that the two substrates bind in a specific order (AcCoA first, then the arylalkylamine) to form a ternary complex before the two products (N-acetylated amine and CoA) are released. pnas.orgnih.govfrontiersin.org Dead-end inhibition studies using analogs like desulfo-CoA and tryptophol (B1683683) have provided strong evidence for this ordered sequential mechanism. google.comnih.govresearchgate.net

Interestingly, AANAT can also catalyze an alkyltransferase reaction, as seen in the synthesis of this compound from BAT and CoASH. pnas.org The kinetics for this secondary function appear to follow a Bi Uni mechanism, where BAT binds to the enzyme before CoASH. researchgate.netnih.gov This suggests that the enzyme's active site has a remarkable plasticity that allows it to catalyze different types of reactions through different kinetic pathways. pnas.org

Enzyme Alkyltransferase Activity in Bisubstrate Analog Formation

Arylalkylamine N-acetyltransferase (AANAT) is known to catalyze the transfer of an acetyl group from acetyl-CoA to an arylalkylamine, such as serotonin. wikipedia.orgresearchgate.net However, research has revealed that AANAT also possesses a secondary, promiscuous alkyltransferase activity. wikipedia.orgnih.gov This activity is crucial in the formation of potent bisubstrate analog inhibitors, such as this compound. wikipedia.orgresearchgate.net

The formation of the bisubstrate analog inhibitor occurs through an AANAT-catalyzed alkylation reaction between coenzyme A (CoA-SH) and an N-haloacetyltryptamine, for instance, N-bromoacetyltryptamine (BAT). wikipedia.orgpnas.org In this reaction, AANAT significantly accelerates the rate of alkyl transfer compared to the non-enzymatic reaction. pnas.orgnih.gov The enzyme-catalyzed reaction follows a sequential, ternary complex mechanism where both CoA-SH and the N-haloacetyltryptamine bind to the enzyme. nih.gov Mechanistic studies indicate that the binding of the substrates is random. nih.gov

This alkyltransferase activity is catalyzed at a site that is functionally distinct from the acetyltransferase active site, suggesting a remarkable plasticity of the AANAT active site. pnas.orgnih.gov It is proposed that a subtle conformational change in the enzyme allows it to accommodate the alkyltransferase reaction. pnas.orgnih.gov The resulting product, this compound, is a potent bisubstrate inhibitor that mimics the ternary complex of the acetyltransferase reaction (AANAT•acetyl-CoA•tryptamine). nih.govnih.gov

The catalytic efficiency of this alkyltransferase activity has been quantified. The AANAT-catalyzed reaction between CoASH and N-bromoacetyltryptamine exhibits Michaelis-Menten kinetics. pnas.orgnih.gov

| Kinetic Parameter | Value | Reference |

| Km for CoASH | 0.15 mM | pnas.orgnih.gov |

| Km for N-bromoacetyltryptamine | 3.6 mM | pnas.orgnih.gov |

| kcat | 2.7 s-1 | pnas.orgnih.gov |

| kcat/Km (CoASH) | 1.8 x 104 M-1s-1 | pnas.orgnih.gov |

The rate of the AANAT-catalyzed alkyltransferase reaction is significantly enhanced compared to the non-enzymatic rate, with an estimated kcat/kuncat of 3.3 x 104. pnas.orgnih.gov Furthermore, the second-order rate constant for the enzymatic reaction is 4.3 x 105-fold greater than the non-enzymatic second-order rate constant. pnas.orgnih.gov

Investigations into the pH dependence of the alkyltransferase activity have revealed the importance of an ionizable group with a pKa of approximately 7 for catalysis. nih.gov Studies using various N-haloacetyltryptamine analogs have shown a similar leaving group effect on both the enzymatic and non-enzymatic reaction rates. nih.gov This finding suggests that AANAT does not accelerate the alkyl transfer reaction by simply bringing the substrates into close proximity. nih.gov

The ability of AANAT to catalyze this alkyltransferase reaction has been exploited in the development of cell-permeable inhibitors. N-haloacetyltryptamines, being uncharged and relatively hydrophobic, can cross cell membranes. pnas.org Once inside the cell, they can react with endogenous CoA, catalyzed by AANAT, to form the potent bisubstrate inhibitor in situ. pnas.org

Biological Relevance of N Acetylated Indoleamines and Associated Enzymology

Integration within Aromatic Amino Acid Metabolic Pathways

The synthesis of N-acetylated indoleamines is intricately woven into the broader metabolic pathways of aromatic amino acids, particularly that of tryptophan. Tryptophan serves as the essential precursor for a variety of bioactive molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). nih.gov The metabolic pathway leading to N-acetyltryptamine begins with the decarboxylation of tryptophan to produce tryptamine (B22526), a reaction catalyzed by the enzyme aromatic amino acid decarboxylase (AADC). nih.govnih.gov

Following its synthesis, tryptamine can undergo N-acetylation. This reaction is predominantly catalyzed by arylalkylamine N-acetyltransferase (AANAT), an enzyme that transfers an acetyl group from acetyl-CoA to the primary amine of tryptamine. nih.govnih.gov This enzymatic step is analogous to the N-acetylation of serotonin in the melatonin synthesis pathway, where AANAT converts serotonin to N-acetylserotonin. nih.govwikipedia.org In fact, AANAT can utilize both tryptamine and serotonin as substrates. mdpi.com The formation of N-acetyltryptamine represents a branch point in tryptophan metabolism, diverting tryptamine away from other potential metabolic fates. nih.govresearchgate.net

The integration of this pathway is crucial for regulating the levels of various indoleamines. For instance, in the pineal gland, the rhythmic activity of AANAT is the primary determinant of the day/night cycle of melatonin production. wikipedia.orgsinobiological.com The synthesis of N-acetyltryptamine is also subject to this rhythmic regulation, with evidence of a nocturnal increase in its plasma levels in some species. nih.gov This suggests a coordinated regulation of the metabolic flux through these interconnected pathways.

Table 1: Key Enzymes and Reactions in the N-Acetylation of Tryptamine

| Enzyme | Precursor | Substrate | Product |

|---|---|---|---|

| Aromatic Amino Acid Decarboxylase (AADC) | Tryptophan | Tryptophan | Tryptamine |

| Arylalkylamine N-Acetyltransferase (AANAT) | Tryptamine | Acetyl-CoA, Tryptamine | N-acetyltryptamine, Coenzyme A |

Roles of N-Acetyltryptamine and Related Derivatives in Cellular Processes

N-acetyltryptamine and its derivatives are not merely metabolic intermediates but also possess distinct biological activities. N-acetyltryptamine itself is recognized as a mixed agonist/antagonist for melatonin receptors, MT1 and MT2, although it exhibits a lower potency compared to melatonin. nih.govnih.govnih.gov This interaction with melatonin receptors suggests a potential role for N-acetyltryptamine in modulating circadian rhythms and other physiological processes regulated by melatonin. nih.gov

Studies have indicated that N-acetyltryptamine is physiologically present in the circulation and can exhibit a daily rhythm, pointing towards its potential role as a chronobiological signal. nih.gov While its circulating levels may not be sufficient to activate peripheral melatonin receptors, it could function in a paracrine manner, acting on receptors in the vicinity of its release, such as within the brain or near the pineal gland. nih.gov

Beyond its interaction with melatonin receptors, N-acetylated derivatives of aromatic amino acids are being explored for their broader roles in cellular signaling. nih.gov For example, N-acetyl-L-tryptophan has been shown to exhibit protective effects against hepatic ischemia-reperfusion injury by modulating inflammatory signaling pathways. peerj.com This highlights the potential for N-acetylation to confer novel biological activities upon amino acid derivatives. The diverse functions of N-acetylated indoleamines underscore the importance of this metabolic pathway in generating a range of signaling molecules that contribute to cellular homeostasis and communication. nih.gov

Evolutionary Conservation of Arylalkylamine N-Acetyltransferases

The enzymes responsible for the N-acetylation of arylalkylamines, the Arylalkylamine N-acetyltransferases (AANATs), are part of the GCN5-related N-acetyltransferase (GNAT) superfamily and exhibit a remarkable degree of evolutionary conservation. frontiersin.orgwikipedia.org These enzymes are found across a wide range of organisms, from bacteria and fungi to vertebrates. nih.govbohrium.com The analysis of AANAT homologs has revealed an unusual biological distribution, with their presence in gram-positive bacteria, fungi, and vertebrates, but not in some other major eukaryotic lineages like higher plants and nematodes, leading to the hypothesis of horizontal gene transfer from bacteria during evolution. nih.govbohrium.com

AANATs are classified into two main subfamilies: vertebrate (VT-AANAT) and non-vertebrate (NV-AANAT). frontiersin.orgnih.gov While both catalyze the same fundamental reaction, they exhibit differences in their regulatory sequences and substrate specificity. nih.gov Vertebrate AANATs are characterized by their high selectivity for arylalkylamines like serotonin and tryptamine and play a crucial role as the "timezyme" in regulating circadian rhythms through melatonin synthesis. nih.govnih.gov In contrast, NV-AANATs often have a broader substrate range and may be involved in detoxification and other metabolic processes. nih.gov

Structurally, AANATs share a conserved core fold consisting of beta-sheets flanked by alpha-helices, which is characteristic of the GNAT superfamily. nih.govfrontiersin.org There are four conserved sequence motifs (A, B, C, and D) that are important for substrate binding and catalysis. nih.govfrontiersin.org Despite this conserved core, there are structural variations between different AANATs that account for their different substrate preferences and regulatory properties. nih.gov The high degree of conservation of AANAT proteins throughout evolution underscores their fundamental importance in the metabolism of aromatic amines and the generation of bioactive signaling molecules across diverse life forms. frontiersin.org

Microbial Enzymology and Heterologous Production Systems

Identification and Characterization of Microbial Serotonin (B10506) N-Acetyltransferases (SNATs)

Serotonin N-acetyltransferases (SNATs), also referred to as arylalkylamine N-acetyltransferases (AANATs), are key enzymes that catalyze the N-acetylation of serotonin to form N-acetylserotonin (NAS) and tryptamine (B22526) to produce N-acetyltryptamine (NAT). frontiersin.orgnih.gov These enzymes belong to the GCN5-related N-acetyltransferase (GNAT) superfamily, a large and diverse group of enzymes found across all kingdoms of life. plos.orgasm.org While initially identified for their role in antibiotic resistance in bacteria, GNATs are now known to be involved in a wide array of cellular functions through the acetylation of various substrates. plos.org

Recent research has led to the identification and characterization of novel SNATs from various microbial sources. For instance, a functional SNAT protein, designated SPSE_0802, was identified in the bacterium Staphylococcus pseudintermedius ED99. frontiersin.orgnih.gov This cytoplasmic protein, consisting of 140 amino acids, was successfully expressed in Escherichia coli and demonstrated the ability to acetylate both serotonin and tryptamine in vitro. frontiersin.orgnih.gov Further investigation revealed that homologues of this enzyme are widely distributed throughout the Staphylococcus genus, with 22 out of 40 tested strains exhibiting SNAT activity. frontiersin.orgnih.gov The SPSE_0802 enzyme showed optimal activity at pH 8.0, acetylating approximately 23% of tryptamine and 18% of serotonin after a 6-hour incubation period. frontiersin.orgnih.gov

Another notable discovery is the characterization of a SNAT from the archaeon Thermoplasma volcanium (TvSNAT). mdpi.com This enzyme exhibits broad substrate specificity, acetylating tyramine, tryptamine, serotonin, and 5-methoxytryptamine (B125070). researchgate.net Interestingly, TvSNAT does not share amino acid sequence homology with previously reported animal or plant SNATs, suggesting a distinct evolutionary origin. mdpi.com The closest human homolog to this archaeal SNAT is N-alpha-acetyltransferase50 (Naa50), which has also been shown to possess SNAT activity. mdpi.com

In the yeast Saccharomyces cerevisiae, the gene PAA1, which encodes a polyamine acetyltransferase, has been identified as a homolog of vertebrate AANAT. nih.govresearchgate.net Overexpression of PAA1 in both S. cerevisiae and E. coli resulted in the successful bioconversion of tryptamine, serotonin, and 5-methoxytryptamine into their corresponding N-acetylated products. researchgate.net Notably, tryptamine was found to be the preferred substrate for the Paa1p enzyme in E. coli. researchgate.net Additionally, the gene HPA2 has been identified as another arylalkylamine N-acetyltransferase in S. cerevisiae, further expanding the known repertoire of microbial enzymes capable of tryptamine acetylation. researchgate.net

The structural characterization of these microbial N-acetyltransferases provides insights into their function. For example, a GNAT from Staphylococcus aureus was found to have high structural homology with phosphinothricin (B1261767) acetyltransferases, despite low sequence identity with other GNAT proteins. plos.org These enzymes typically possess a conserved GNAT fold, which includes several antiparallel β-strands and α-helices, forming a binding pocket for acetyl-CoA. plos.orgresearchgate.net

Table 1: Characterized Microbial Serotonin N-Acetyltransferases (SNATs)

Biocatalytic Applications for N-Acetyltryptamine Synthesis

The identification of robust and efficient microbial N-acetyltransferases has paved the way for their use as biocatalysts in the synthesis of N-acetyltryptamine and other N-acetylated compounds. nih.gov Biocatalysis offers several advantages over traditional chemical synthesis, including high selectivity (chemo-, regio-, and enantioselectivity), milder reaction conditions, and reduced environmental impact. mdpi.com

Whole-cell biocatalysis is a common approach where engineered microorganisms expressing a specific N-acetyltransferase are used to convert a precursor, such as tryptamine, into the desired product. nih.gov For example, E. coli cells overexpressing the PAA1 gene from S. cerevisiae were successfully used to produce N-acetyltryptamine from tryptamine, yielding approximately 1 µg/mL of the product. researchgate.net This demonstrates the feasibility of using engineered microbes for the production of N-acetylated tryptamines.

In addition to whole-cell systems, cell-free biocatalysis is an emerging strategy that offers greater control over reaction conditions and can overcome issues related to substrate toxicity and competing metabolic pathways within the cell. frontiersin.org This approach involves using purified enzymes or cell lysates containing the desired enzymes to perform the biotransformation. While not yet extensively applied specifically for CoA-s-acetyl tryptamine, the principles of cell-free synthesis are well-established for other complex molecules and hold promise for future applications in this area. frontiersin.org

The substrate promiscuity of some microbial N-acetyltransferases is a valuable trait for biocatalytic applications. The SPSE_0802 enzyme from S. pseudintermedius, for instance, can acetylate a range of substrates including dopamine (B1211576), phenethylamine, and tyramine, in addition to serotonin and tryptamine. frontiersin.orgnih.gov This broad substrate scope allows for the potential synthesis of a variety of N-acetylated derivatives using a single biocatalyst. frontiersin.orgnih.gov

The choice of the microbial host for expressing the N-acetyltransferase is also a critical factor. E. coli is a widely used host due to its well-characterized genetics and rapid growth. frontiersin.orgnih.gov However, other organisms like Saccharomyces cerevisiae are also valuable, particularly for their ability to perform post-translational modifications and their general recognition as safe (GRAS) status for certain applications. nih.gov

Metabolic Engineering Strategies for Enhanced Biosynthesis in Microorganisms

To improve the efficiency and yield of N-acetyltryptamine production in microbial hosts, various metabolic engineering strategies can be employed. frontiersin.org These strategies aim to optimize the metabolic pathways of the host organism to channel more resources towards the synthesis of the target molecule.

A key focus of metabolic engineering for N-acetyltryptamine production is to increase the intracellular availability of the precursor molecule, acetyl-CoA. nih.govscienceopen.com Acetyl-CoA is a central metabolite involved in numerous cellular processes, and its supply can be a limiting factor for the production of acetyl-CoA-derived compounds. nih.govnih.gov Strategies to enhance acetyl-CoA levels in E. coli and S. cerevisiae include the overexpression of enzymes involved in acetyl-CoA synthesis, such as acetaldehyde (B116499) dehydrogenase, and the engineering of novel pathways that generate acetyl-CoA with high efficiency. scienceopen.comnih.gov For instance, a novel pathway that converts L-threonine to acetyl-CoA and glycine (B1666218) has been shown to increase the intracellular acetyl-CoA concentration in E. coli by 8.6-fold. nih.gov

Another critical aspect is to ensure a sufficient supply of the tryptamine precursor. This can be achieved by engineering the host's aromatic amino acid biosynthesis pathway, which produces tryptophan, the direct precursor to tryptamine. frontiersin.orgfrontiersin.org The shikimate pathway is the primary route for the synthesis of aromatic amino acids in microorganisms. frontiersin.orgfrontiersin.org Metabolic engineering efforts often focus on alleviating feedback inhibition of key enzymes in this pathway, such as DAHP synthase, and increasing the expression of genes involved in tryptophan synthesis. frontiersin.org

Furthermore, the expression of the heterologous N-acetyltransferase enzyme itself needs to be optimized. This can involve using strong, inducible, or constitutive promoters to control the level of enzyme expression and balancing it with the availability of precursors. nih.gov The use of multi-enzyme modules or co-culture systems, where different parts of a biosynthetic pathway are housed in separate microbial strains, can also be an effective strategy to balance complex pathways and mitigate metabolic burden on a single host. frontiersin.orgfrontiersin.org

Finally, minimizing the formation of byproducts and the degradation of the desired product are also important considerations. This may involve deleting genes responsible for competing metabolic pathways or product degradation. For example, in the context of melatonin (B1676174) biosynthesis in yeast, understanding the full network of genes involved is crucial to prevent the diversion of intermediates away from the desired pathway. nih.gov

Table 2: Potential Metabolic Engineering Targets for Enhanced N-Acetyltryptamine Production

Advanced Methodologies for the Study of Coa S Acetyl Tryptamine

Spectroscopic and Chromatographic Techniques for Enzymatic Assays

A combination of spectroscopic and chromatographic methods is essential for the qualitative and quantitative analysis of CoA-S-acetyl tryptamine (B22526) in enzymatic assays. These techniques offer high sensitivity and specificity, enabling researchers to monitor reaction kinetics and characterize enzyme-inhibitor complexes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of CoA-S-acetyl tryptamine and related compounds in enzymatic reactions. pnas.orgpnas.org Reversed-phase HPLC, often using a C18 column, allows for the effective separation of the bisubstrate analog from substrates like Coenzyme A (CoASH) and N-bromoacetyltryptamine, as well as other reaction components. pnas.orgpnas.org This separation is crucial for accurately measuring the rate of formation of this compound. pnas.orgpnas.org

In studies of enzymes like serotonin (B10506) N-acetyltransferase (AANAT), HPLC has been employed to monitor the conversion of substrates and the formation of products. nih.gov For instance, the enzymatic activity of AANAT can be assayed by quantifying the N-acetylation of tryptamine to N-acetyltryptamine. nih.govfrontiersin.org The reaction products are separated and quantified by HPLC, often with UV or fluorescence detection for enhanced sensitivity. frontiersin.orgresearchgate.netpsu.edu The retention times of the compounds allow for their identification, and the peak areas provide quantitative data on their concentrations. nih.govnih.gov

| Parameter | Value/Description | Source |

| Column Type | Reversed-phase C18 | pnas.orgpnas.orgresearchgate.net |

| Mobile Phase | Acetonitrile and ammonium (B1175870) acetate (B1210297) buffer mixtures are common. | psu.edu |

| Detection | UV, Fluorescence, Amperometric | psu.edumdpi.com |

| Application | Separation and quantification of this compound, CoASH, and N-bromoacetyltryptamine. | pnas.orgpnas.org |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and specificity for the analysis of this compound and related metabolites. nih.govmdpi.com This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, allowing for the confident identification and quantification of compounds even at very low concentrations. nih.govmdpi.com

LC-MS/MS is particularly valuable for studying complex biological samples, such as cell extracts, where numerous metabolites are present. nih.govnih.gov It has been used to characterize the products of enzymatic reactions involving AANAT and to profile tryptophan-related metabolites in various matrices. mdpi.comacs.org The use of multiple reaction monitoring (MRM) in LC-MS/MS provides high selectivity and accuracy for quantitative analysis. mdpi.com This method has been instrumental in confirming the identity of reaction products and in developing sensitive assays for enzyme activity. wisdomlib.orguoguelph.ca

| Parameter | Value/Description | Source |

| Ionization Mode | Electrospray Ionization (ESI), often in positive mode. | mdpi.com |

| Mass Analyzer | Quadrupole linear ion trap, Time of Flight (TOF). | nih.govwisdomlib.org |

| Acquisition Mode | Multiple Reaction Monitoring (MRM), Enhanced Product Ion (EPI). | mdpi.com |

| Application | Quantification of CoA biosynthetic intermediates, short-chain acyl CoAs, and tryptophan metabolites. | nih.govmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure and dynamics of molecules in solution. researchgate.netnih.gov ¹H NMR can be used to monitor the formation of this compound and to characterize the structure of the resulting product. researchgate.netfrontiersin.org The chemical shifts and coupling patterns of the protons in the molecule provide detailed information about its chemical environment and conformation. acs.org

NMR has been successfully applied to study the catalytic activity of enzymes involved in melatonin (B1676174) synthesis and to characterize intermediates. researchgate.netacs.org For example, it has been used to observe the enzymatic activity of arylalkylamine N-methyl transferase. researchgate.net Furthermore, recent advancements have enabled the use of ¹H NMR to simultaneously identify and quantify CoA, acetyl-CoA, and even the endogenous disulfide, coenzyme A glutathione (B108866) disulfide (CoA-S-S-G), in tissue extracts. nih.gov This provides a comprehensive snapshot of cellular metabolism. nih.gov

| Technique | Application in this compound Studies | Source |

| 1D ¹H NMR | Identification and quantification of CoA, acetyl-CoA, and CoA-S-S-G in tissue extracts. | nih.govfrontiersin.org |

| 2D NMR (e.g., HSQC) | Elucidation of the chemical structure and conformation of this compound and its interaction with enzymes. | nih.gov |

UV-Vis Spectroscopy for Real-time Reaction Monitoring

UV-Vis spectroscopy provides a convenient and continuous method for monitoring enzymatic reactions in real-time. This technique is based on the change in absorbance of light at a specific wavelength as a substrate is converted into a product. For enzymatic assays involving this compound, the formation of the thioester bond or the consumption of a substrate with a distinct UV-Vis spectrum can be monitored.

A common application is the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) assay, which is used to quantify the release of Coenzyme A (CoASH). researchgate.net In the reaction catalyzed by N-terminal acetyltransferases, the acetyl group from acetyl-CoA is transferred to a peptide, releasing CoASH. The free thiol group of CoASH then reacts with DTNB to produce a yellow-colored product, TNB²⁻, which can be measured spectrophotometrically at 412 nm. researchgate.net This allows for the indirect quantification of the enzymatic activity. researchgate.net

Computational Approaches for Enzyme-Inhibitor Dynamics

Computational methods, particularly molecular docking and virtual screening, have become indispensable tools for understanding the interactions between enzymes and inhibitors like this compound. scirp.orgscirp.org These approaches provide valuable insights into the binding modes and affinities of ligands, guiding the design of more potent and selective inhibitors. nih.govacs.org

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. researchgate.netresearchgate.net This method is used to study the interaction of this compound with its target enzymes, like arylalkylamine N-acetyltransferase (AANAT). scirp.orgresearchgate.net By analyzing the docking poses, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the enzyme-inhibitor complex. researchgate.netresearchgate.net For example, docking studies have shown that this compound fits into the hydrophobic pocket of the AANAT active site. scirp.orgresearchgate.netresearchgate.net

Virtual screening is a computational method that involves docking a large library of compounds into the active site of a target enzyme to identify potential inhibitors. nih.govnih.gov This approach has been successfully used to discover novel inhibitors for AANAT. nih.govacs.org By screening vast chemical databases, researchers can prioritize a smaller, more manageable number of compounds for experimental testing, significantly accelerating the drug discovery process. nih.govdigitellinc.com Studies have demonstrated the utility of virtual screening in identifying drug-like and selective inhibitors of AANAT. nih.gov

| Computational Method | Application | Key Findings | Source |

| Molecular Docking | Predicting the binding mode of this compound in the AANAT active site. | This compound binds within a hydrophobic pocket, forming key interactions with active site residues. | scirp.orgresearchgate.netresearchgate.net |

| Virtual Screening | Identifying novel inhibitors of AANAT from large compound libraries. | Successfully identified potent and selective AANAT inhibitors with drug-like properties. | nih.govacs.orgnih.gov |

| Molecular Dynamics Simulation | Evaluating the stability of protein-ligand complexes over time. | Provides insights into the dynamic behavior and stability of the enzyme-inhibitor interaction. | researchgate.net |

Molecular Dynamics Simulations for Binding Site Analysis

Molecular Dynamics (MD) simulations are a computational methodology used to analyze the physical movements of atoms and molecules. For this compound, MD simulations provide a dynamic view of its binding within the AANAT active site, complementing the static pictures offered by X-ray crystallography. researchgate.net The process begins with the crystal structure of the AANAT enzyme in complex with the bisubstrate analog. rcsb.org This static structure serves as the initial coordinate system for the simulation.

The simulation then calculates the trajectory of the atoms over time by solving Newton's equations of motion, considering a force field that approximates the quantum mechanical interactions. This allows researchers to observe how the ligand and protein interact and adapt to each other's presence in a simulated aqueous environment. Key insights gained from MD simulations include the stability of the ligand-protein complex, the flexibility of different regions of the binding pocket, and the specific atomic interactions that stabilize the binding. chemrxiv.org

MD simulations can reveal transient interactions, such as hydrogen bonds and van der Waals forces, that are critical for binding but may not be perfectly represented in a static crystal structure. researchgate.net For instance, simulations can track the stability of hydrogen bonds between the tryptamine moiety of the analog and specific residues within the enzyme's catalytic funnel. They can also analyze the conformational changes in the enzyme that may be induced upon binding, which is crucial as AANAT is known to undergo conformational shifts to create the substrate-binding pocket after the initial binding of the acetyl-CoA cofactor. researchgate.netportlandpress.com

Table 1: Key Interacting Residues with this compound Components in AANAT Identified by Structural and Computational Methods

| Moiety of this compound | Interacting Residue(s) in AANAT | Type of Interaction | Reference |

|---|---|---|---|

| Acetyl Group | Tyr168, His120, His122 | Catalytic positioning, Hydrogen bonding | portlandpress.com |

| CoA Backbone (Pyrophosphate) | P-loop (G136, K135, Q132) | Hydrogen bonding with backbone amides | nih.gov |

| Tryptamine Moiety | Hydrophobic funnel residues | Hydrophobic interactions | researchgate.net |

This table is generated based on data from studies on AANAT with its natural substrates and the bisubstrate inhibitor.

Site-Directed Mutagenesis for Functional Residue Analysis

Site-directed mutagenesis is a molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene and, consequently, to the protein it encodes. elifesciences.org This method is instrumental in verifying the functional importance of specific amino acid residues within an enzyme's active site that are predicted by structural studies and MD simulations to be crucial for binding or catalysis. semanticscholar.org

In the context of AANAT and its interaction with this compound, researchers introduce mutations to genes encoding the enzyme, replacing specific amino acids in the active site with others (e.g., replacing a tyrosine with an alanine (B10760859) to remove the hydroxyl group). nih.gov The mutated enzyme is then expressed, purified, and its activity is compared to the wild-type (unmutated) enzyme. semanticscholar.org

Kinetic studies are performed to measure parameters such as the Michaelis constant (Km) for the substrates (tryptamine and acetyl-CoA) and the catalytic rate (kcat). A significant increase in the Km value for tryptamine after a specific residue is mutated, for example, would strongly suggest that this residue is directly involved in binding the tryptamine portion of the bisubstrate analog. semanticscholar.org Similarly, a drastic decrease in kcat would indicate a role in the catalytic mechanism itself. semanticscholar.org

Studies on Drosophila dopamine (B1211576) N-acetyltransferase (Dat), an AANAT homolog, have used this approach effectively. By combining a substrate-docked model with site-directed mutagenesis, a catalytic triad (B1167595) (Glu47, Ser182, Ser186) was identified as critical for catalysis. portlandpress.comsemanticscholar.org The mutation of Glu47 to Alanine (E47A), for instance, resulted in a 168-fold reduction in the kcat value and a 2.5-fold increase in the tryptamine Km value, demonstrating its profound effect on both catalysis and substrate binding. semanticscholar.org Such analyses provide definitive evidence for the roles of individual residues in the function of the enzyme and its interaction with ligands like this compound.

Table 2: Effects of Site-Directed Mutagenesis on AANAT Homolog Activity

| Enzyme | Mutation | Substrate(s) | Key Kinetic Change | Inferred Function of Residue | Reference |

|---|---|---|---|---|---|

| Drosophila Dat | E47A | Tryptamine, Acetyl-CoA | 168-fold decrease in kcat, 2.5-fold increase in Km (tryptamine) | Critical for catalysis and substrate binding | semanticscholar.org |

| Drosophila Dat | S186A | Tryptamine, Acetyl-CoA | 4.5-fold decrease in kcat | Involved in catalysis | semanticscholar.org |

| Bovine BCKAD (E2c) | H391A | Acyl-CoA | 3-4 orders of magnitude decrease in catalytic efficiency | General base in catalysis | nih.gov |

This table presents findings from mutagenesis studies on AANAT homologs, which inform the understanding of functional residues relevant to this compound binding.

Q & A

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.